molecular formula C8H15NO2 B14705645 2-(1-Hydroxycyclohexyl)acetamide CAS No. 24446-51-3

2-(1-Hydroxycyclohexyl)acetamide

Cat. No.: B14705645
CAS No.: 24446-51-3
M. Wt: 157.21 g/mol
InChI Key: KSBZIEREPCJHMC-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)acetamide is an organic compound with the molecular formula C8H15NO2. It is characterized by a cyclohexane ring substituted with a hydroxyl group and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)acetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced to cyclohexylamine. This intermediate is subsequently acetylated using acetic anhydride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3′-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) are commonly employed to facilitate the acetylation step .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and providing anticonvulsant effects. Additionally, it enhances the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, further contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxycyclohexyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential anticonvulsant activity set it apart from other similar compounds .

Properties

CAS No.

24446-51-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)acetamide

InChI

InChI=1S/C8H15NO2/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H2,9,10)

InChI Key

KSBZIEREPCJHMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)N)O

Origin of Product

United States

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